2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one
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Overview
Description
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one is a complex organic compound that features a piperazine ring, a pyranone core, and methoxy-substituted phenyl groups
Mechanism of Action
Target of Action
Structurally similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied targets for the treatment of numerous disorders .
Mode of Action
Compounds with similar structures have been shown to exhibit affinity for alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of similar compounds, are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been subjected to in silico docking and molecular dynamics simulations, along with adme calculations . These studies help identify promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
Alpha1-adrenergic receptors, which are potential targets of similar compounds, play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Action Environment
The pharmacokinetic properties of similar compounds have been studied, which could provide insights into how such factors might influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a phenol or aniline derivative). The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its interactions with biological macromolecules
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-benzo[d]imidazole
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted phenyl groups and pyranone core differentiate it from other piperazine derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-19-3-5-20(6-4-19)17-31-25-18-30-23(15-24(25)28)16-26-11-13-27(14-12-26)21-7-9-22(29-2)10-8-21/h3-10,15,18H,11-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQYRHVWKBRYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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